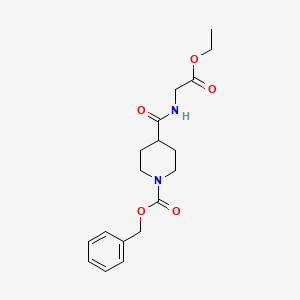
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine
Descripción general
Descripción
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine (BECMCP) is an organic compound that has been widely studied for its potential applications in medicinal chemistry and pharmacology. BECMCP belongs to a class of compounds known as carbamates, which are derivatives of carbamic acid and have a carbamate ester functional group. This compound has been the focus of numerous scientific studies due to its unique properties, which make it an attractive target for medicinal chemistry and pharmacology research.
Aplicaciones Científicas De Investigación
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine
, also known as Z-EMCP , is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. Here’s a brief overview of its possible applications:
Pharmaceutical Testing
Z-EMCP may be used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods and results .
Synthetic Chemistry
As a piperidine derivative, it could be utilized in the synthesis of various organic compounds, potentially serving as an intermediate in the production of pharmaceuticals.
Biochemical Research
The compound might be involved in biochemical studies, particularly in the investigation of biochemical pathways and reactions .
Medicinal Chemistry
Z-EMCP could have applications in medicinal chemistry for the development of new drugs, especially considering its structural complexity and potential for modification.
Chemical Properties Analysis
Researchers might explore the chemical properties of Z-EMCP, such as its melting point, boiling point, and density, to understand its behavior in different conditions .
Toxicity Studies
The compound could be subject to toxicity studies to determine its safety profile for potential therapeutic use .
For detailed experimental methods, results, and outcomes, specific scientific literature and research articles would need to be consulted. The information provided here is based on general knowledge and available search results, and it does not include proprietary or unpublished research data. For in-depth analysis, collaboration with a research institution or access to specialized databases would be necessary.
Drug Design
Piperidine derivatives are crucial in drug design, being present in more than twenty classes of pharmaceuticals. They are used to create drugs with a variety of pharmacological activities .
Anticancer Agents
Some piperidine derivatives have been utilized as anticancer agents due to their ability to inhibit cell proliferation and metastasis .
Antiviral and Antimalarial
These compounds have applications as antiviral and antimalarial agents, contributing to the treatment and prevention of these diseases .
Antimicrobial and Antifungal
Their use extends to antimicrobial and antifungal applications, helping to combat infections caused by bacteria and fungi .
Analgesic and Anti-inflammatory
Piperidine derivatives can act as analgesics and anti-inflammatory agents, providing relief from pain and inflammation .
Neurodegenerative Diseases
They are also explored for their potential in treating neurodegenerative diseases like Alzheimer’s, showcasing their versatility in medical applications .
Antipsychotic and Anticoagulant
These compounds may serve as antipsychotic and anticoagulant agents, which are important in managing psychiatric disorders and preventing blood clots .
Enzyme Inhibition
Piperidine derivatives like donepezil, which contains a 1,4-disubstituted piperidine core, are used as enzyme inhibitors, particularly acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease .
These applications highlight the diverse roles that piperidine derivatives, including 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine , can play in scientific research and pharmaceutical development. The specific methods of application, experimental procedures, and results would be detailed in the respective scientific publications and research articles. For a comprehensive analysis, one would need to delve into these resources.
Propiedades
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMHSNZGVJAXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



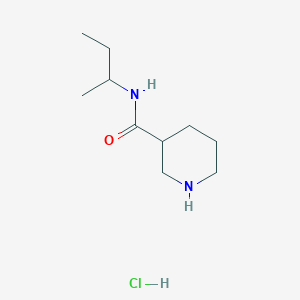
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)
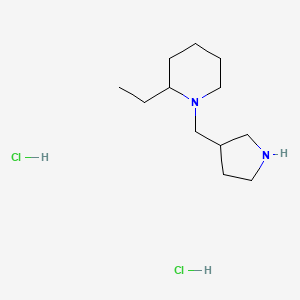
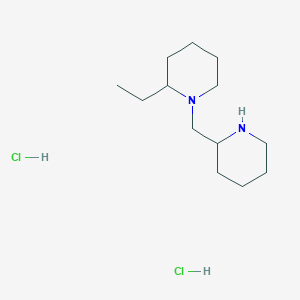
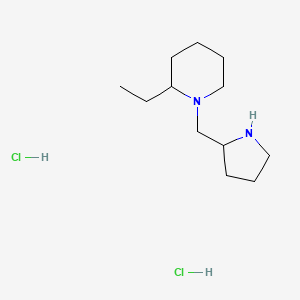
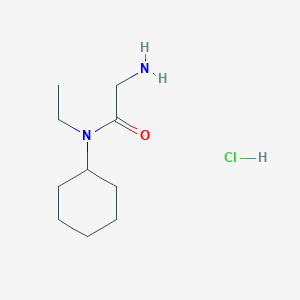
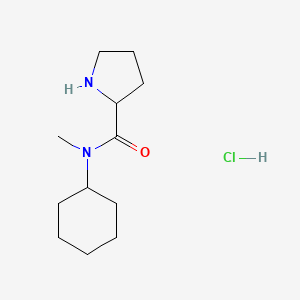
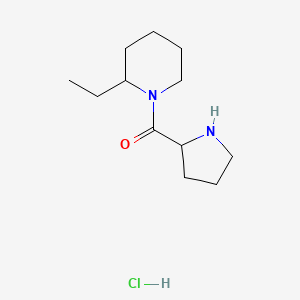
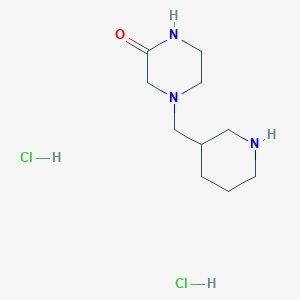
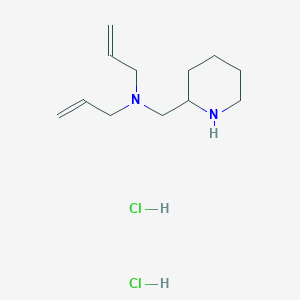
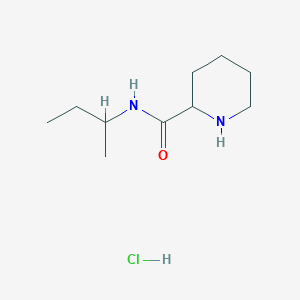
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)